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Compound of Interest

Compound Name: t-Boc-N-amido-PEG10-Br

Cat. No.: B15623528 Get Quote

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br

This technical guide provides a comprehensive overview of t-Boc-N-amido-PEG10-Br, a
heterobifunctional linker crucial in the fields of bioconjugation, chemical biology, and drug

development.[1] It is particularly significant in the design and synthesis of Proteolysis Targeting

Chimeras (PROTACs).[1][2] This document details its chemical properties, experimental

protocols for its synthesis and application, and logical workflows for its use.

Core Properties and Structure
t-Boc-N-amido-PEG10-Br is a chemical linker that incorporates three important functional

components: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit

polyethylene glycol (PEG) spacer, and a terminal alkyl bromide.[1] This molecular architecture

provides a versatile platform for the sequential and controlled conjugation of different

molecules. The PEG spacer enhances aqueous solubility and provides a flexible linkage, which

is often critical for maintaining the biological activity of the final conjugate.[1][3]

The terminal functional groups have orthogonal reactivity. The t-Boc group serves as a stable

protecting group for the amine, which can be easily removed under mild acidic conditions to

reveal a primary amine.[1][3][4] The bromo group at the other end acts as a reactive site for

nucleophilic substitution reactions, allowing it to be linked to molecules containing nucleophiles

like thiols, phenols, or amines.[1][3]
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Data Presentation
The key physicochemical properties of t-Boc-N-amido-PEG10-Br are summarized in the table

below.

Property Value

Molecular Formula C27H54BrNO12

Molecular Weight 664.62 g/mol

PEG Chain Length 10 units

Terminal Groups t-Boc-protected amine, Bromo

Solubility Soluble in DMSO, DMF, DCM

Data sourced from multiple references.[3][5]

Applications in PROTAC Development
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein

disposal system to eliminate specific disease-causing proteins. These molecules are

heterobifunctional, consisting of a ligand that binds to a target protein and another ligand that

recruits an E3 ubiquitin ligase, joined by a chemical linker.

t-Boc-N-amido-PEG10-Br is an ideal precursor for PROTAC linkers due to several advantages

conferred by its PEG10 chain:

Enhanced Solubility: The hydrophilic PEG chain can improve the overall solubility of the

PROTAC molecule, which is often hydrophobic.

Optimal Length and Flexibility: The ten-unit PEG spacer provides a flexible linkage of a

specific length, a critical parameter for the efficient formation of the stable ternary complex

between the target protein, the PROTAC, and the E3 ligase.

Reduced Steric Hindrance: The flexible nature of the PEG chain helps to minimize potential

steric clashes between the two large protein binding partners.
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The linker's orthogonal ends allow for a modular synthesis strategy. For instance, the bromide

can be reacted with a target protein ligand, and after deprotection, the newly freed amine can

be coupled to the E3 ligase ligand.[1]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of t-
Boc-N-amido-PEG10-Br, based on standard organic chemistry procedures.

Protocol 1: Synthesis of t-Boc-N-amido-PEG10-Br
The synthesis is a two-step process starting from amino-PEG10-alcohol.[3]

Step 1: Synthesis of t-Boc-NH-PEG10-OH (Boc Protection)

Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.[3]

Materials:

Amino-PEG10-alcohol (1 equivalent)

Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

Procedure:

Dissolve amino-PEG10-alcohol in anhydrous DCM.

Add triethylamine to the solution and stir at room temperature.

Slowly add a solution of (Boc)2O in DCM to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin-Layer

Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain pure t-Boc-NH-

PEG10-OH.[3]

Step 2: Synthesis of t-Boc-N-amido-PEG10-Br (Bromination)

Objective: To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide, for

example, via an Appel reaction.[3]

Materials:

t-Boc-NH-PEG10-OH (1 equivalent)

Carbon tetrabromide (CBr4) (1.5 equivalents)

Triphenylphosphine (PPh3) (1.5 equivalents)

Anhydrous Dichloromethane (DCM)[3]

Procedure:

Dissolve t-Boc-NH-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triphenylphosphine, followed by the portion-wise addition of carbon tetrabromide.

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature,

stirring for an additional 2-4 hours. Monitor the reaction by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure t-Boc-
N-amido-PEG10-Br.[1]
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Protocol 2: Application in PROTAC Synthesis (Alkylation
of a Phenolic Ligand)

Objective: To conjugate t-Boc-N-amido-PEG10-Br to a phenolic hydroxyl group on a target

protein ligand.[1]

Materials:

Phenolic ligand (1.0 equivalent)

t-Boc-N-amido-PEG10-Br (1.2 equivalents)

Potassium carbonate (K2CO3, 2-3 equivalents) or Cesium carbonate (Cs2CO3, 1.5-2

equivalents)

Anhydrous Dimethylformamide (DMF) or Acetonitrile[1]

Procedure:

Dissolve the phenolic ligand in anhydrous DMF under an inert atmosphere.

Add the base (e.g., K2CO3) to the solution.

Add t-Boc-N-amido-PEG10-Br to the reaction mixture.

Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the

starting material is consumed, as monitored by LC-MS.

After completion, cool the reaction, dilute with water, and extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the product by column chromatography.

Protocol 3: t-Boc Deprotection
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Objective: To remove the t-Boc protecting group to yield a free primary amine.

Materials:

t-Boc-N-amido-PEG10-functionalized compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Procedure:

Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

Re-dissolve the residue in DCM and neutralize by washing with a saturated sodium

bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

deprotected amine product.

Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for t-Boc-N-amido-PEG10-
Br.

Amino-PEG10-alcohol
(H2N-PEG10-OH)

Step 1: Boc Protection
+ (Boc)2O, TEA

in DCM
t-Boc-NH-PEG10-OH

Step 2: Bromination
+ CBr4, PPh3

in DCM
t-Boc-N-amido-PEG10-Br
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Click to download full resolution via product page

Caption: Proposed two-step synthesis of t-Boc-N-amido-PEG10-Br.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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